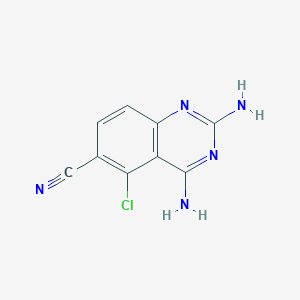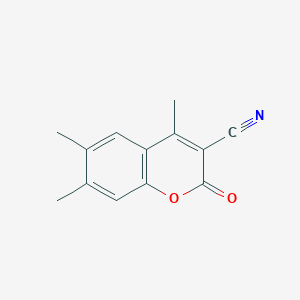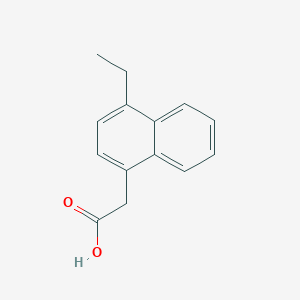![molecular formula C6H5N3O4S B11888399 4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid CAS No. 22277-06-1](/img/structure/B11888399.png)
4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a sulfonic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate aldehyde under dehydrating conditions. The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core. The sulfonic acid group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a scaffold for designing enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pemetrexed: A well-known antifolate drug that shares a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another antifolate with a related structure, used in cancer and autoimmune disease treatment.
Raltitrexed: An antineoplastic agent with a similar mechanism of action.
Uniqueness
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
22277-06-1 |
|---|---|
Molekularformel |
C6H5N3O4S |
Molekulargewicht |
215.19 g/mol |
IUPAC-Name |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-6-4-3(14(11,12)13)1-7-5(4)8-2-9-6/h1-2H,(H,11,12,13)(H2,7,8,9,10) |
InChI-Schlüssel |
LTMHBIONQUXOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)N=CNC2=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)








![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)
